
2-Bromo-2-methylpropan-1-amine hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-methylpropan-1-amine hbr, also known as tert-Butyl bromide, is an organic compound with the molecular formula C4H11Br2N . It is used as a standard reagent in synthetic organic chemistry . It is also used for proteomics research and as organic and pharmaceutical intermediates for the preparation of first-aid medicines .
Synthesis Analysis
The synthesis of 2-Bromo-2-methylpropan-1-amine hbr can involve the hydrolysis of 2-bromo-2-methylpropane . This reaction follows an SN1 mechanism, where the bromine atom leaves the molecule, forming a carbocation intermediate. Then, the hydroxide ion (OH-) attacks the carbocation, forming the final product .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methylpropane consists of a tert-butyl group attached to a bromide substituent . The molecular weight is 232.95 .Chemical Reactions Analysis
The reaction of 2-bromo-2-methylpropane with sodium hydroxide is a classic example of an SN1 reaction . In this reaction, the bromine atom leaves the molecule, forming a carbocation intermediate. Then, the hydroxide ion (OH-) attacks the carbocation, forming the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-2-methylpropan-1-amine hbr include a molecular weight of 232.95 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as flammable, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .Wissenschaftliche Forschungsanwendungen
Occupational Health and Safety
Studies have documented the occupational health risks associated with exposure to solvents containing 2-Bromo-2-methylpropan-1-amine HBr derivatives, such as 2-bromopropane. Prolonged exposure in electronic workers led to hematopoietic and reproductive hazards, including ovarian failure in women and decreased sperm quality in men, revealing the compound's potential toxicity in industrial settings (Kim et al., 1996).
Toxicology and Environmental Health
Further research on 2-bromopropane, a substitute for chlorofluorocarbons, has confirmed its reproductive and hematopoietic toxicity. The introduction of 2-bromopropane led to ovarian failure in a significant percentage of female workers and sperm quality issues in male workers. Animal studies corroborated these findings, emphasizing the importance of understanding the health effects of chemical alternatives before widespread adoption (Kim et al., 1999).
Biomarker Research
In the context of 1-bromopropane exposure, research has explored biomarkers like urinary bromide and N-acetyl-S-(n-propyl)-l-cysteine for assessing low exposure in workers. The study demonstrated the utility of these biomarkers, providing a method to gauge occupational exposure levels to bromopropane solvents (Hanley et al., 2010).
Wirkmechanismus
Safety and Hazards
2-Bromo-2-methylpropan-1-amine hbr is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-bromo-2-methylpropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMFVSETXVFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60783443 |
Source


|
| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropan-1-amine hbr | |
CAS RN |
36565-68-1 |
Source


|
| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2643446.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)

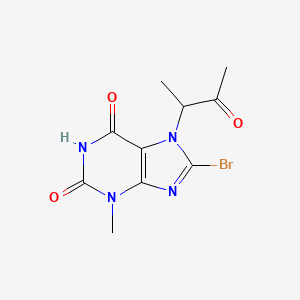
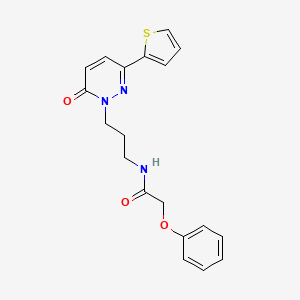
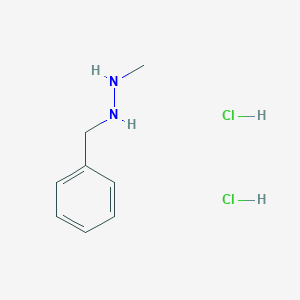
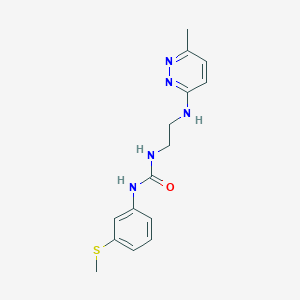
![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)
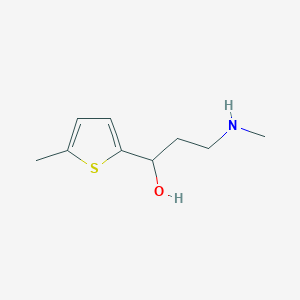
![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)
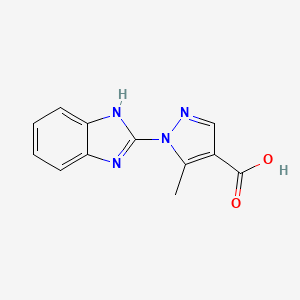
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)
